molecular formula C19H19NO3 B14919266 5-(Furan-2-yl)-2-{1-[(4-methylphenyl)amino]ethylidene}cyclohexane-1,3-dione

5-(Furan-2-yl)-2-{1-[(4-methylphenyl)amino]ethylidene}cyclohexane-1,3-dione

Cat. No.: B14919266
M. Wt: 309.4 g/mol
InChI Key: VEVCIVAOJNBHQC-UHFFFAOYSA-N
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Description

5-(Furan-2-yl)-2-{1-[(4-methylphenyl)amino]ethylidene}cyclohexane-1,3-dione is an organic compound that features a furan ring, a cyclohexane-1,3-dione moiety, and a 4-methylphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Furan-2-yl)-2-{1-[(4-methylphenyl)amino]ethylidene}cyclohexane-1,3-dione typically involves the condensation of furan-2-carbaldehyde with 4-methylphenylamine in the presence of a suitable catalyst. The reaction is followed by cyclization with cyclohexane-1,3-dione under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-yl)-2-{1-[(4-methylphenyl)amino]ethylidene}cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,3-dione derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(Furan-2-yl)-2-{1-[(4-methylphenyl)amino]ethylidene}cyclohexane-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Furan-2-yl)-2-{1-[(4-methylphenyl)amino]ethylidene}cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Furan-3-yl)-2-methylpent-1-en-3-one
  • 5-Furan-2-yl-2H-pyrazole-3-carboxylic acid (1-(4-amino-phenyl)-ethylidene)-hydrazide

Uniqueness

5-(Furan-2-yl)-2-{1-[(4-methylphenyl)amino]ethylidene}cyclohexane-1,3-dione is unique due to its specific structural features, such as the presence of a furan ring and a cyclohexane-1,3-dione moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

5-(furan-2-yl)-3-hydroxy-2-[C-methyl-N-(4-methylphenyl)carbonimidoyl]cyclohex-2-en-1-one

InChI

InChI=1S/C19H19NO3/c1-12-5-7-15(8-6-12)20-13(2)19-16(21)10-14(11-17(19)22)18-4-3-9-23-18/h3-9,14,21H,10-11H2,1-2H3

InChI Key

VEVCIVAOJNBHQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C(C)C2=C(CC(CC2=O)C3=CC=CO3)O

Origin of Product

United States

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